molecular formula C12H16O B11911946 6-Ethoxy-1,2,3,4-tetrahydronaphthalene

6-Ethoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11911946
M. Wt: 176.25 g/mol
InChI Key: RVMKZKUFOFFSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes It is characterized by the presence of an ethoxy group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 6-ethoxy-naphthalene using a nickel catalyst under high pressure and temperature conditions . This process results in the reduction of the aromatic ring to form the tetrahydronaphthalene structure.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 6-ethoxy-decalin.

    Substitution: Formation of 6-ethoxy-1-bromo-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

6-Ethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The ethoxy group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways.

Comparison with Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalene
  • 1,2,3,4-Tetrahydronaphthalene
  • 6-Acetyl-1,2,3,4-tetrahydronaphthalene

Comparison: 6-Ethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to 6-Methoxy-1,2,3,4-tetrahydronaphthalene, the ethoxy derivative has higher lipophilicity, potentially enhancing its biological activity. The presence of the ethoxy group also influences its reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-ethoxy-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKZKUFOFFSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.